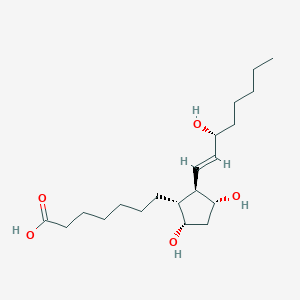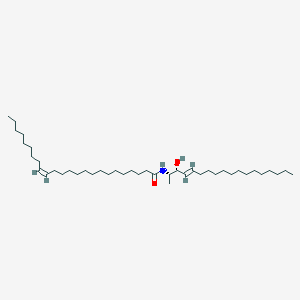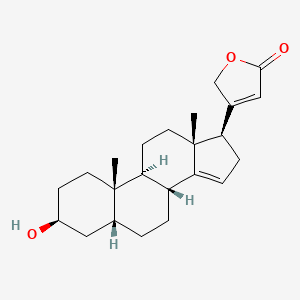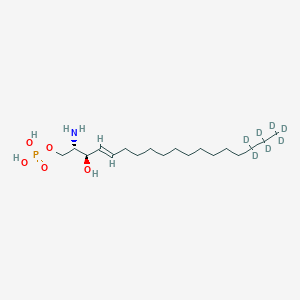
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
説明
Sphingosine-1-phosphate (S1P) is an endogenous signaling sphingolipid produced from the metabolism of ceramides . It is a key component of cell membranes and is involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Structure Analysis
The molecular formula of S1P is C18H38NO5P . It consists of a long carbon chain (C18) with a double bond at position 4 (4E) . Phosphorylation of S1P at the C1 position introduces a phosphate group, which further enhances its functional capabilities .Physical And Chemical Properties Analysis
The molecular weight of S1P is 379.47 daltons . It is a solid substance and is soluble in methanol .科学的研究の応用
Phosphorous-Containing Molecules in Nature and Synthesis
Phosphorous-containing molecules, like the one , are crucial constituents of all living cells, with the phosphate functional group being very common in small molecule natural products, nucleic acids, and as a chemical modification in proteins and peptides. Phosphorous can form various linkages, including P–N (phosphoramidate), P–S (phosphorothioate), and P–C (e.g., phosphonate and phosphinate) linkages. These rare moieties play critical roles in many biological processes across all forms of life. The study by Petkowski, Bains, and Seager (2019) categorizes natural organophosphorus compounds and summarizes information on their biological source, activity, and biosynthesis, challenging the notion that nonphosphate organophosphorus functional groups are an oddity with no central role in cell metabolism Petkowski et al., 2019.
Catalytic Properties and Applications
Group IV phosphates, such as zirconium and titanium phosphates, exhibit physico-chemical and catalytic properties that make them suitable for various reactions including alcohol dehydration, oxidative dehydrogenation, and partial or selective oxidation. These materials, due to their layered structure and acidity, can be modified for enhanced catalytic properties and are considered for applications as catalysts and catalyst supports in commercial processes. Clearfield and Thakur (1987) review these aspects extensively, highlighting the potential industrial applications of these compounds Clearfield & Thakur, 1987.
Bioorganometallic Chemistry
In the field of bioorganometallic chemistry, the study of molybdocene dichloride and related metallocenes reveals their significant catalytic properties in organic synthesis and polymer chemistry. These compounds exhibit potential antitumor properties and have been explored for their biological chemistry, including their interactions with nucleobases, nucleotides, oligonucleotides, and proteins. The review by Waern and Harding (2004) summarizes key findings on molybdocene dichloride's biological chemistry, highlighting its ability to catalyze the hydrolysis of activated phosphate esters under physiological conditions Waern & Harding, 2004.
Environmental Concerns and Applications
Research on emerging contaminants like tris(1,3-dichloro-2-propyl)phosphate (TDCPP) sheds light on the widespread environmental occurrence of such phosphorous-containing compounds and their potential human health risks. These studies highlight the importance of understanding the environmental behavior and health risks of such compounds, providing a foundation for future research and regulatory actions to mitigate potential adverse effects on ecosystems and human health Wang et al., 2020.
作用機序
Target of Action
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that primarily targets five S1P receptors, designated as S1PR1 to S1PR5 . These receptors are encoded in the human genome and are expressed by all cell types, including neurons and glial cells . Among these, S1PR1 stands out due to its nonredundant functions, such as the egress of T and B cells from the thymus and secondary lymphoid tissues .
Mode of Action
S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) . The activities of these receptors are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .
Biochemical Pathways
S1P is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly . Intracellular S1P promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . The synthesis of S1P involves two characterized kinases, namely sphingosine kinase (SK or SphK) 1 and SK2 .
Pharmacokinetics
The content of S1P in the cell is controlled by specific kinases and phosphatases as well as the enzyme of S1P degradation, S1P lyase . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system .
Result of Action
S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders . Activation of endothelial S1P1 receptors by tumor-derived S1P amplifies VEGFR2-dependent c-Abl1 and Rac activation and endothelial cell migration to enhance tumor growth .
Action Environment
The functions of S1P, the expression of its receptors, and their action depend on the type of cells, the stage of their development, and the state of the whole organism . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .
将来の方向性
生化学分析
Biochemical Properties
Sphingosine-1-phosphate-d7 interacts with several enzymes, proteins, and other biomolecules. It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to Sphingosine-1-phosphate-d7, which is catalyzed by two sphingosine kinases . The interaction of Sphingosine-1-phosphate-d7 with these enzymes is crucial for its production and regulation within the cell .
Cellular Effects
Sphingosine-1-phosphate-d7 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in innate and adaptive immune responses and is closely related to inflammation . It also promotes cellular proliferation .
Molecular Mechanism
The molecular mechanism of action of Sphingosine-1-phosphate-d7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for five G protein-coupled receptors (GPCRs), which are widely expressed and transduce intracellular signals to regulate cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sphingosine-1-phosphate-d7 change over time. Studies have shown that Sphingosine-1-phosphate-d7 demonstrates distinct metabolic patterns compared to globally-released sphingosine, and does not induce calcium spikes .
Dosage Effects in Animal Models
The effects of Sphingosine-1-phosphate-d7 vary with different dosages in animal models . For instance, in a murine breast cancer model, sphingosine kinase 1, S1P receptor 1, interleukin 6, and STAT3 were overexpressed in the doxorubicin-treated group, whereas all of them were significantly suppressed with the addition of FTY720 .
Metabolic Pathways
Sphingosine-1-phosphate-d7 is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly .
Transport and Distribution
Sphingosine-1-phosphate-d7 is transported and distributed within cells and tissues through active transport . It requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .
Subcellular Localization
The subcellular localization of Sphingosine-1-phosphate-d7 and its effects on activity or function are significant. For instance, a mitochondria-specific photoactivation method has been developed to release free sphingosine inside mitochondria and monitor local sphingosine metabolism . This provides direct evidence that sphingolipid metabolism and signaling are highly dependent on the subcellular location .
特性
IUPAC Name |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-AVMMVCTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)
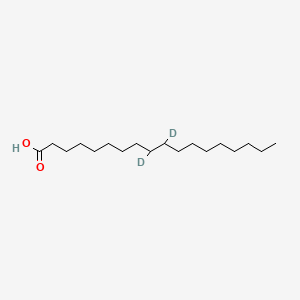
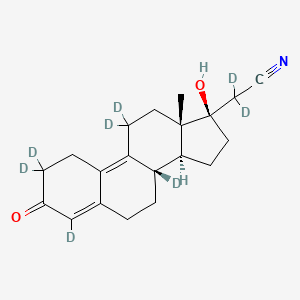
![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)
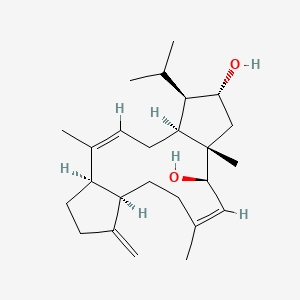
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
